2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines. This compound is characterized by the presence of a methylthio group, a trifluoromethyl group, and an oxazepine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves the use of commercially available starting materials such as 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction conditions often include the use of base promoters like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) under metal-free conditions . The reaction can be performed on a large scale, yielding good to excellent results.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxazepin-11-amines: These compounds share a similar oxazepine ring system but differ in their substituents.
Quinazolinimines: These compounds have a similar structural framework but with different functional groups.
Uniqueness
2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both methylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methylsulfanyl-3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2S/c1-22-9-3-5-12-10(7-9)14(20)19-11-6-8(15(16,17)18)2-4-13(11)21-12/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERJFMYRLMOLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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